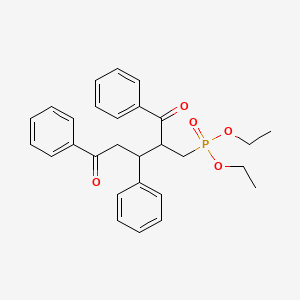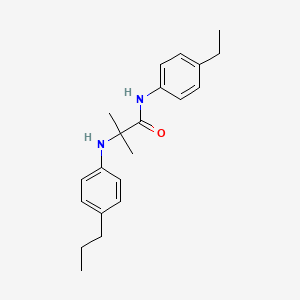
tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate: is a complex organic compound that features an indole core substituted with an oxetane ring and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and solvents like acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxetane ring or the indole core.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or oxetane ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce various reduced forms of the indole or oxetane ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Indole derivatives are known for their pharmacological activities, and this compound could be a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes or receptors, potentially modulating their activity. The oxetane ring and tert-butyl ester group may influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate: This compound features a piperazine ring instead of an indole core, but also includes an oxetane ring and a tert-butyl ester group.
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: Another similar compound with a piperidine ring and an azidomethyl group.
Uniqueness: tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate is unique due to its indole core, which is a common motif in many biologically active compounds. The presence of the oxetane ring adds to its structural complexity and potential reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
tert-butyl 5-(oxetan-3-yl)indole-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-7-6-12-8-11(4-5-14(12)17)13-9-19-10-13/h4-8,13H,9-10H2,1-3H3 |
Clave InChI |
JCDIYKZMHODREK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3COC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)


![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
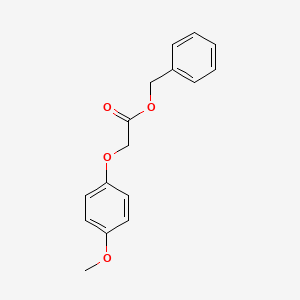
![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
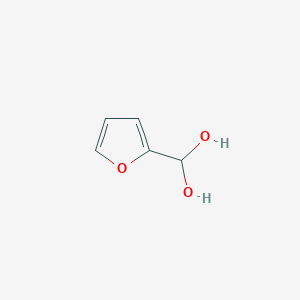
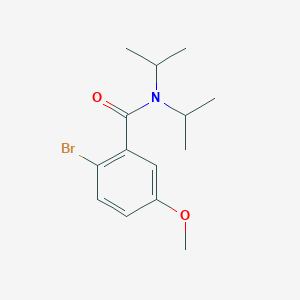
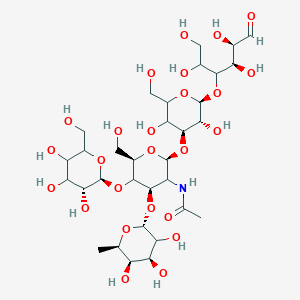
![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14134732.png)
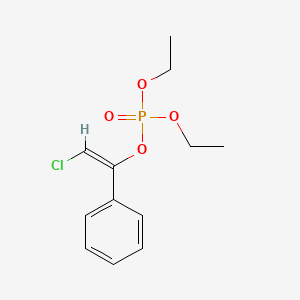
![18-(2-Hydroxyethyl)-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14134740.png)
